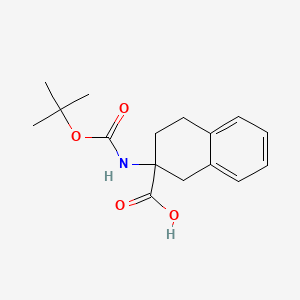

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Übersicht

Beschreibung

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group attached to a tetrahydronaphthalene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.

Introduction of Boc-Protected Amino Group: The amino group is introduced via a nucleophilic substitution reaction. The Boc-protected amine (tert-butoxycarbonyl chloride) is reacted with the tetrahydronaphthalene derivative in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure or through the use of a Grignard reagent followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene ring, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection, followed by nucleophiles for substitution reactions.

Major Products

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid finds applications in several scientific fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Serves as a building block for the synthesis of peptide mimetics and other biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its amino and carboxylic acid groups. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the Boc protection, making it more reactive.

2-(Boc-amino)-naphthalene-2-carboxylic acid: Similar structure but without the tetrahydro modification, affecting its reactivity and biological activity.

Uniqueness

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the tetrahydronaphthalene ring. This combination provides a balance between stability and reactivity, making it a versatile intermediate in synthetic chemistry.

Biologische Aktivität

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 98569-12-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 291.34 g/mol

- CAS Number : 98569-12-1

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity of related compounds was evaluated using various assays such as DPPH and ABTS. The results showed varying degrees of radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases .

| Compound | DPPH IC (µM) | ABTS IC (µM) |

|---|---|---|

| Compound A | 28.08 | 2402.95 |

| Compound B | 8.18 | 360.08 |

Antimicrobial Activity

The antimicrobial efficacy of similar naphthalene derivatives has been documented in several studies. These compounds have shown activity against various bacterial strains, indicating their potential as antimicrobial agents. For example, a study highlighted that naphthalene derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships

The presence of the Boc (tert-butoxycarbonyl) group significantly influences the biological activity of the compound. This protective group can enhance solubility and stability while modulating interactions with biological targets. The carboxylic acid functionality is known to participate in hydrogen bonding and electrostatic interactions, which are essential for binding to protein targets .

Case Study 1: Antioxidant Evaluation

In a comparative study, the antioxidant properties of several naphthalene derivatives were assessed using the DPPH assay. The results indicated that increasing the hydrophobic character of the side chains enhanced antioxidant activity significantly.

Case Study 2: Antimicrobial Testing

A series of tests conducted on naphthalene derivatives demonstrated their ability to inhibit bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined for several strains, providing insight into their potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-8-11-6-4-5-7-12(11)10-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDQZWPRZHNCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369779 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98569-12-1 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.